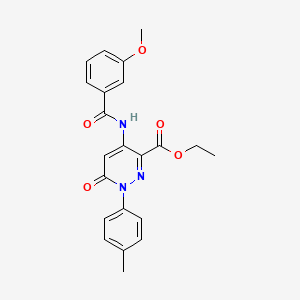

ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

CAS No.: 941974-49-8

Cat. No.: VC4749163

Molecular Formula: C22H21N3O5

Molecular Weight: 407.426

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941974-49-8 |

|---|---|

| Molecular Formula | C22H21N3O5 |

| Molecular Weight | 407.426 |

| IUPAC Name | ethyl 4-[(3-methoxybenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |

| Standard InChI | InChI=1S/C22H21N3O5/c1-4-30-22(28)20-18(23-21(27)15-6-5-7-17(12-15)29-3)13-19(26)25(24-20)16-10-8-14(2)9-11-16/h5-13H,4H2,1-3H3,(H,23,27) |

| Standard InChI Key | PFGLJODFZRXZQG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)C |

Introduction

Ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of dihydropyridazine derivatives. It is characterized by its unique molecular structure and diverse functional groups, which contribute to its potential reactivity and biological activity. The compound is identified by the Chemical Abstracts Service (CAS) number 1105193-06-3 and has a molecular formula of C₁₄H₁₄N₂O₄, with a molecular weight of 274.27 g/mol.

Synthesis Methodologies

The synthesis of ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions. A common approach is based on the Hantzsch dihydropyridine synthesis, where an aldehyde, a β-ketoester, and an amine react under specific conditions to form the dihydropyridazine core. This core can then be modified to introduce the necessary functional groups.

Biological Activities and Applications

Dihydropyridazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds can interact with various biological targets, making them potential candidates for drug development. While specific data on the biological activity of ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is limited, its structural features suggest potential applications in several scientific fields, including pharmacology and medicinal chemistry.

Comparison with Similar Compounds

Other compounds in the dihydropyridazine class, such as ethyl 4-(5-chloro-2-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, exhibit significant biological activities due to their unique structural features. These compounds highlight the importance of functional group modifications in enhancing biological activity and potential applications.

| Compound | Molecular Weight | Unique Features |

|---|---|---|

| Ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | 274.27 g/mol | Methoxy and methylphenyl substituents |

| Ethyl 4-(5-chloro-2-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | Approximately 373.83 g/mol | Chloro and methoxy substituents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume